

2-Ethylnicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylnicotinic acid**

Cat. No.: **B1362757**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of **2-Ethylnicotinic Acid**

Executive Summary

2-Ethylnicotinic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), its structure serves as a valuable scaffold for synthesizing novel pharmaceutical compounds, particularly those targeting the central nervous system.^[1] This guide provides a comprehensive overview of the core molecular properties of **2-Ethylnicotinic acid**, outlines a robust, field-proven workflow for its synthesis and purification, and details a multi-technique analytical approach to unequivocally verify its structure and purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound for application in their research endeavors.

Fundamental Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. For **2-Ethylnicotinic acid**, the key identifiers and physicochemical characteristics are summarized below. These values are foundational for stoichiometric calculations in synthesis, interpretation of analytical data, and registration in chemical databases.

Property	Value	Source(s)
IUPAC Name	2-ethylpyridine-3-carboxylic acid	[2] [3]
CAS Number	3421-76-9	[1] [4]
Molecular Formula	C ₈ H ₉ NO ₂	[1] [2] [3] [5]
Molecular Weight	151.16 g/mol	[1] [2] [5]
Monoisotopic Mass	151.06332 Da	[3]
Physical State	Solid (at STP)	
Boiling Point	273°C	[1]

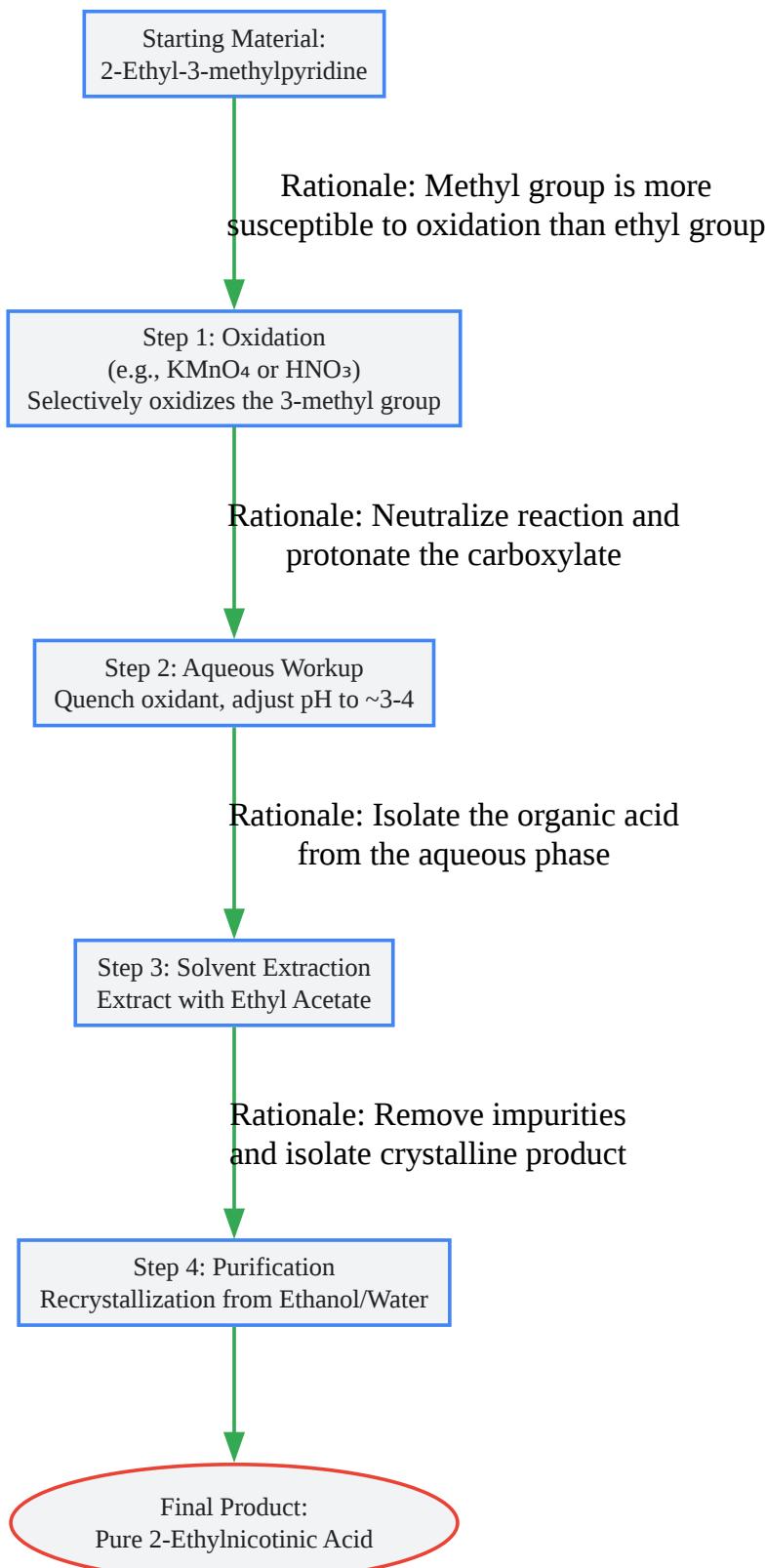
The molecular structure, depicted below, consists of a pyridine ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement is key to its utility, offering multiple points for chemical modification.

Caption: Molecular Structure of **2-Ethylnicotinic Acid**.

Significance in Medicinal Chemistry and Drug Development

2-Ethylnicotinic acid is more than a simple chemical; it is a strategic starting material in the design of bioactive molecules. Its utility stems from several key features:

- **Heterocyclic Scaffold:** The pyridine core is a common motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
- **Versatile Handles:** The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or other functional groups, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). This functionalization is crucial for creating compound libraries for high-throughput screening.[\[1\]](#)


- CNS-Targeted Drug Design: As a nicotinic acid derivative, it serves as a logical precursor for synthesizing nicotinic receptor ligands. These receptors are implicated in a variety of neurological conditions, making **2-ethylnicotinic acid** a relevant intermediate in the development of treatments for Alzheimer's disease, schizophrenia, and nicotine addiction.[1]

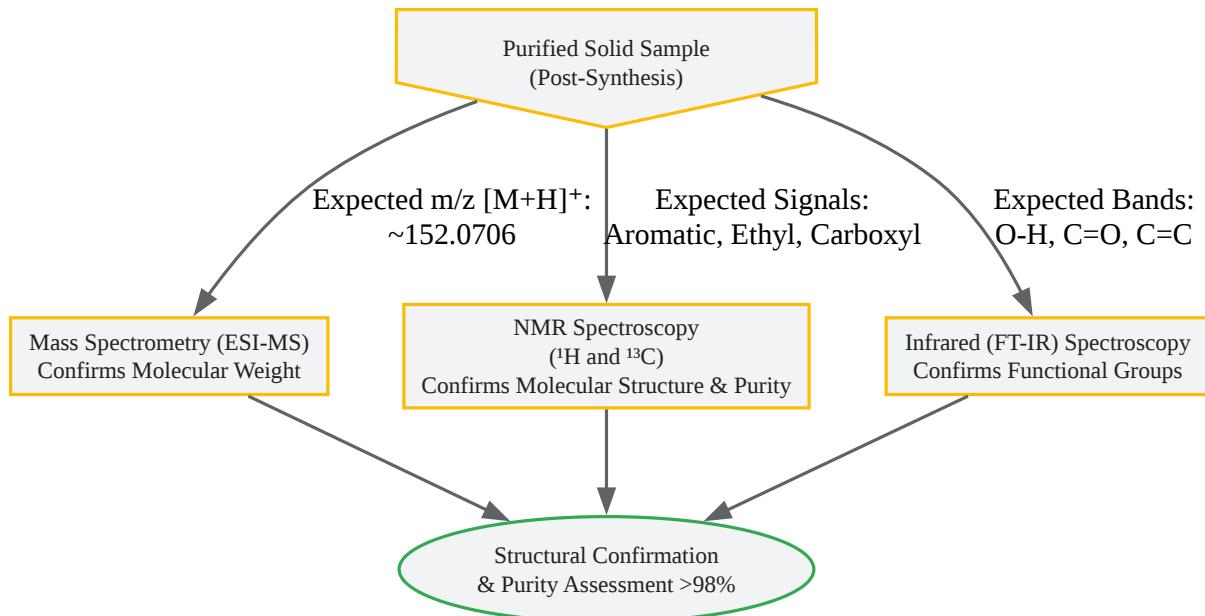
The choice to use this specific scaffold is a causal one; its inherent properties and modifiable sites provide a rational basis for designing new chemical entities with desired pharmacological profiles.

Synthesis and Purification: A Field-Proven Approach

While numerous routes to substituted nicotinic acids exist, a common and reliable strategy involves the selective oxidation of a corresponding alkyl-substituted pyridine. This approach is often favored due to the commercial availability of pyridine precursors and the robustness of oxidation chemistry.

The workflow below outlines a plausible and efficient process for the laboratory-scale synthesis and purification of **2-Ethylnicotinic acid**.

[Click to download full resolution via product page](#)


Caption: Plausible Synthetic Workflow for **2-Ethylnicotinic Acid**.

Experimental Protocol: Synthesis

- Reaction Setup: To a stirred solution of 2-ethyl-3-methylpyridine in water, slowly add potassium permanganate (KMnO_4) in portions, maintaining the reaction temperature below 50°C using an ice bath. The choice of a strong oxidant like KMnO_4 is critical for the conversion of the methyl group to a carboxylic acid.^[6]
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion without unnecessary side-product formation.
- Workup: Once complete, quench the excess KMnO_4 with a small amount of ethanol. Filter the resulting manganese dioxide (MnO_2) precipitate and wash with hot water.
- Acidification & Isolation: Cool the filtrate and carefully acidify with concentrated HCl to a pH of approximately 3-4. The product, **2-Ethylnicotinic acid**, will precipitate out of the solution as it is less soluble in its protonated form.
- Purification: Collect the crude solid by filtration. For ultimate purity, perform a recrystallization from a suitable solvent system, such as an ethanol/water mixture. This step is self-validating; a sharp melting point and clean analytical data (see Section 4) will confirm high purity.

Comprehensive Analytical Characterization

The identity and purity of a synthesized compound must be confirmed through a multi-pronged analytical approach. No single technique is sufficient; instead, orthogonal methods provide a self-validating system where each result corroborates the others.

[Click to download full resolution via product page](#)

Caption: Comprehensive Analytical Characterization Workflow.

Protocol 4.1: Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Methodology:
 - Prepare a dilute solution of the sample in methanol (~0.1 mg/mL).
 - Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
 - Acquire the spectrum in positive ion mode.
- Expected Result & Validation: The spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of approximately 152.0706, corresponding to the protonated molecule ([M+H]⁺). This experimental value should match the theoretical monoisotopic mass

(151.06332 Da + proton mass) within a narrow tolerance (e.g., <5 ppm), thus validating the molecular formula $C_8H_9NO_2$.^[3]

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the precise molecular structure and assess purity.
- Methodology:
 - Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).
- Expected Results & Validation:
 - ¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment (e.g., 3H, 2H, 3H).
 - ¹³C NMR: The spectrum should show 8 distinct carbon signals, including those for the carboxylic acid carbonyl, the aromatic carbons of the pyridine ring, and the two carbons of the ethyl group. The chemical shifts provide definitive evidence of the carbon skeleton.
 - The absence of significant impurity peaks validates the compound's purity.

Protocol 4.3: Infrared (IR) Spectroscopy

- Objective: To confirm the presence of key functional groups.
- Methodology:
 - Prepare a sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

- Acquire the spectrum over the range of 4000-400 cm^{-1} .
- Expected Results & Validation: The spectrum serves as a fingerprint and should display characteristic absorption bands:
 - A very broad band from ~2500-3300 cm^{-1} corresponding to the O-H stretch of the carboxylic acid.[7]
 - A strong, sharp band around 1680-1720 cm^{-1} for the C=O (carbonyl) stretch.[7]
 - Multiple bands in the 1400-1600 cm^{-1} region corresponding to the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Conclusion

2-Ethylnicotinic acid is a strategically important building block in modern chemical research. Its fundamental properties, particularly its molecular weight of 151.16 g/mol and formula of $\text{C}_8\text{H}_9\text{NO}_2$, are the starting points for its application in synthesis.[2][5] By employing robust synthetic strategies and a comprehensive, multi-technique analytical workflow as detailed in this guide, researchers can ensure the quality and identity of their material. This foundational work is critical for the reliable and successful development of novel therapeutics and other advanced chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylnicotinic acid [myskinrecipes.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. PubChemLite - 2-ethylnicotinic acid ($\text{C}_8\text{H}_9\text{NO}_2$) [pubchemlite.lcsb.uni.lu]
- 4. 3421-76-9 Cas No. | 2-Ethylnicotinic acid | Apollo [store.apolloscientific.co.uk]
- 5. 2-Ethylnicotinic acid | $\text{C}_8\text{H}_9\text{NO}_2$ | CID 506624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Ethylnicotinic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362757#2-ethylnicotinic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com